Fumonisin B1 from Fusarium moniliforme

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

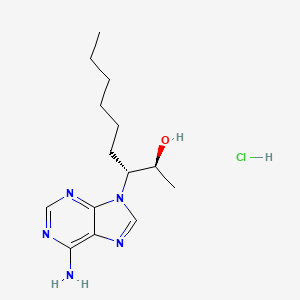

Fumonisin B1 is a mycotoxin produced primarily by the fungus Fusarium moniliforme. It is one of the most toxic members of the fumonisin family and has been found to contaminate various crops, particularly maize, rice, and wheat . Fumonisin B1 poses significant health risks to both humans and animals, causing diseases such as equine leukoencephalomalacia and porcine pulmonary edema . It was first isolated in 1988 by South African scientists from Fusarium moniliforme cultures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fumonisin B1 is typically extracted from cultures of Fusarium moniliforme. The extraction process involves using solvents such as acetonitrile and water in a 50:50 ratio . The extract is then purified using solid-phase extraction techniques, such as MAX cartridges, followed by chromatographic procedures on columns like Unitary C18 and SB-CN . This method ensures high-purity fumonisin B1, with purities exceeding 96% .

Industrial Production Methods: Industrial production of fumonisin B1 involves large-scale fermentation of Fusarium moniliforme on maize or other suitable substrates. The fermentation process is carefully controlled to optimize the yield of fumonisin B1. Post-fermentation, the compound is extracted and purified using similar methods as described above .

Análisis De Reacciones Químicas

Types of Reactions: Fumonisin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its structure and biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize fumonisin B1.

Reduction: Reducing agents like sodium borohydride can be employed to reduce fumonisin B1.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fumonisin B1, which are useful for further biological and chemical studies .

Aplicaciones Científicas De Investigación

Fumonisin B1 has a wide range of applications in scientific research:

Mecanismo De Acción

Fumonisin B1 exerts its toxic effects primarily by inhibiting ceramide synthase, an enzyme crucial for sphingolipid biosynthesis . This inhibition disrupts sphingolipid metabolism, leading to the accumulation of sphinganine and other toxic metabolites . The disruption of sphingolipid metabolism triggers various cellular stress responses, including oxidative stress, endoplasmic reticulum stress, and apoptosis . Additionally, fumonisin B1 activates mitogen-activated protein kinase (MAPK) pathways, contributing to its toxic effects .

Comparación Con Compuestos Similares

- Fumonisin B2

- Fumonisin B3

- Sphingosine

- Okadaic acid

Fumonisin B1’s unique mechanism of action and its significant impact on sphingolipid metabolism make it a valuable tool for scientific research and a critical target for food safety monitoring.

Propiedades

IUPAC Name |

2-[2-[19-amino-7-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-4,9-dimethylicosan-6-yl]oxy-2-oxoethyl]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO15/c1-5-8-19(2)12-27(49-31(43)16-22(33(45)46)14-29(39)40)28(50-32(44)17-23(34(47)48)15-30(41)42)13-20(3)11-24(36)9-6-7-10-25(37)18-26(38)21(4)35/h19-28,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIYLYZFGAXYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,5Z,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B7881346.png)

![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)

![6-bromo-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7881388.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B7881402.png)